molecular formula C20H27NO3 B1684498 Trilostane CAS No. 13647-35-3

Trilostane

Cat. No.: B1684498
CAS No.: 13647-35-3
M. Wt: 329.4 g/mol
InChI Key: KVJXBPDAXMEYOA-CXANFOAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trilostane is a synthetic steroid analogue that functions as an inhibitor of 3-beta-hydroxysteroid dehydrogenase. It is primarily used in the treatment of Cushing’s syndrome, a condition characterized by excessive cortisol production. This compound has also been used in veterinary medicine to treat hyperadrenocorticism in dogs .

Mechanism of Action

Target of Action

Trilostane primarily targets the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . This enzyme plays a crucial role in the biosynthesis of several steroid hormones, including cortisol and aldosterone .

Mode of Action

This compound is a competitive inhibitor of 3β-HSD . By inhibiting this enzyme, this compound reduces the synthesis of cortisol and, to a lesser extent, aldosterone and adrenal androgens . This inhibition is dosage-dependent and reversible .

Biochemical Pathways

Cortisol, aldosterone, and androstenedione are produced from progesterone via various biochemical pathways . Since this compound inhibits progesterone synthesis, it blocks the synthesis of these end products . In addition to its inhibitory effect on 3β-HSD, studies have revealed additional effects more distal in the enzyme cascade, most likely on the 11β-hydroxylase and possibly on the 11β-hydroxysteroid dehydrogenase .

Pharmacokinetics

This compound is administered orally, and its absorption is enhanced when administered with food . Plasma this compound levels peak approximately 1.5 to 2 hours after drug administration and return to baseline within 12 hours . After absorption, this compound has to be converted to active metabolites, such as ketothis compound in the liver .

Result of Action

The inhibition of 3β-HSD by this compound leads to significant molecular and cellular effects. For instance, in hepatocellular carcinoma (HCC) cells, this compound-mediated inhibition of 3β-HSD caused significant inhibition of clonogenicity and cell migration . In subcutaneous HCC xenografts, this compound significantly inhibited tumor growth in a dose-dependent manner .

Action Environment

Environmental factors can influence the action of this compound. For example, a number of environmental contaminants and plant flavonoid compounds have been shown to inhibit the activity of 3β-HSD . This suggests that exposure to certain environmental factors could potentially enhance the inhibitory effect of this compound on 3β-HSD, thereby influencing its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trilostane is synthesized from (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-o1 as a precursor compound. The synthesis involves several steps, including the formation of the isoxazole ring and subsequent modifications to introduce the necessary functional groups .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as methanol and diethyl ether, and reagents like sodium methoxide and acetic acid .

Chemical Reactions Analysis

Types of Reactions: Trilostane undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide in acetic acid.

    Reduction: Reagents like sodium borohydride in methanol.

    Substitution: Reagents like sodium methoxide in methanol.

Major Products: The major products formed from these reactions include modified steroids with altered functional groups, which can be used for further chemical modifications or biological studies .

Scientific Research Applications

Trilostane has a wide range of scientific research applications:

Comparison with Similar Compounds

    Mitotane: An adrenocorticolytic agent used in the treatment of adrenal gland disorders.

    Ketoconazole: An antifungal agent that also inhibits steroidogenesis.

    Metyrapone: An inhibitor of 11-beta-hydroxylase used in the diagnosis and treatment of adrenal insufficiency.

Comparison: Trilostane is unique in its mechanism of action as a competitive inhibitor of 3-beta-hydroxysteroid dehydrogenase. Unlike mitotane, which causes necrosis of the adrenal cortex, this compound does not damage the adrenal gland and allows for reversible inhibition of steroidogenesis. Compared to ketoconazole and metyrapone, this compound is more selective in its inhibition of steroid biosynthesis, making it a preferred choice for the treatment of Cushing’s syndrome and hyperadrenocorticism .

Properties

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJXBPDAXMEYOA-CXANFOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023706
Record name Trilostane
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Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.93e-02 g/L
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

Trilostane produces suppression of the adrenal cortex by inhibiting enzymatic conversion of steroids by 3-beta-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thus blocking synthesis of adrenal steroids.
Record name Trilostane
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CAS No.

13647-35-3
Record name Trilostane
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Record name Trilostane [USAN:INN:BAN:JAN]
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Record name Trilostane
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Record name Trilostane
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Record name TRILOSTANE
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Record name Trilostane
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URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

264 °C
Record name Trilostane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Trilostane?

A1: this compound functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). [, , ] This enzyme is crucial for the biosynthesis of various steroid hormones, including cortisol, corticosterone, and aldosterone in the adrenal glands. [, , , ]

Q2: How does this compound's inhibition of 3β-HSD affect steroid hormone production?

A2: By inhibiting 3β-HSD, this compound disrupts the conversion of pregnenolone to progesterone, a critical step in steroidogenesis. [, ] This leads to decreased production of cortisol, corticosterone, and aldosterone. [, , , ]

Q3: Does this compound affect other steroid hormones beyond cortisol and aldosterone?

A3: Yes, this compound can also impact testosterone production. In rats, it decreases testosterone levels and increases Leydig cell nuclear volume. [] In humans, while basal testosterone remains unaffected, the testosterone response to LHRH is impaired. []

Q4: Does this compound's inhibition of 3β-HSD impact other organs besides the adrenal glands?

A4: Yes, this compound's effects extend beyond the adrenal glands. Research indicates that it can influence the ovaries and placenta as well. [] In female rats, it can induce age-dependent growth rate increases, potentially by lowering circulating corticosterone levels. []

Q5: What is known about the absorption and metabolism of this compound?

A5: this compound exhibits variable absorption in both animals and humans, even when micronized formulations are used. [] A major metabolite in humans is 17-ketothis compound, which demonstrates twice the potency of this compound in inhibiting 3β-HSD. []

Q6: How long does this compound remain active in the body?

A6: The duration of cortisol suppression after a single dose of this compound is often less than 12 hours in dogs. [, ] This short duration of action may explain why some dogs benefit from twice-daily dosing. [, , ]

Q7: What are the primary clinical applications of this compound in veterinary medicine?

A7: this compound is widely used to manage pituitary-dependent hyperadrenocorticism (PDH), adrenal-dependent hyperadrenocorticism, and alopecia X in dogs. [, , , ]

Q8: Are there differences in this compound dosage recommendations based on body weight?

A8: Research suggests that dogs weighing over 30 kg might require lower this compound doses compared to smaller dogs to achieve control of PDH clinical signs. []

Q9: What are the challenges in monitoring this compound therapy in dogs?

A9: While the ACTH stimulation test is commonly used to monitor this compound therapy, its reliability has been questioned. [, , ] Research is exploring alternative monitoring methods, including pre-trilostane serum cortisol, haptoglobin levels, and liver enzyme activities. [, ]

Q10: What are the potential adverse effects of this compound treatment?

A10: While generally safe, this compound can potentially cause iatrogenic hypoadrenocorticism, a serious condition requiring immediate medical attention. [, ] Close monitoring for signs like lethargy, vomiting, and weakness is crucial, especially during the initial treatment phase. []

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